A Technical Guide to (5-chloro-1H-indol-2-yl)methanamine: Properties, Synthesis, and Applications
A Technical Guide to (5-chloro-1H-indol-2-yl)methanamine: Properties, Synthesis, and Applications
Executive Summary: (5-chloro-1H-indol-2-yl)methanamine is a halogenated indole derivative that serves as a crucial intermediate in the synthesis of pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—a chloro group at the 5-position and an aminomethyl group at the 2-position—offers unique electronic and steric properties for molecular design.[1][2] This guide provides an in-depth analysis of its chemical properties, established synthetic and purification protocols, reactivity, and its role in drug discovery, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Overview and Physicochemical Properties
(5-chloro-1H-indol-2-yl)methanamine, with the molecular formula C₉H₉ClN₂, belongs to the family of substituted indoles.[3] The indole core is a bicyclic aromatic heterocycle that is a cornerstone in medicinal chemistry.[2] The presence of a chlorine atom at the 5-position significantly influences the molecule's lipophilicity and electronic distribution, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The primary amine at the 2-position provides a key reactive handle for further molecular elaboration.
Key physicochemical data for (5-chloro-1H-indol-2-yl)methanamine are summarized below. It is important to note that some values, such as pKa, are predicted and should be experimentally verified for critical applications.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂ | [3][4] |
| Molecular Weight | 180.63 g/mol | [4][5] |
| Appearance | White to light yellow crystal | [3] |
| Melting Point | 137-142 °C | [3] |
| Boiling Point | 369.8 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Soluble in chloroform and ethanol; insoluble in water. | [3] |
| pKa | 16.41 ± 0.30 (Predicted) | [5][6] |
| LogP | 2.980 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
Synthesis and Purification
The synthesis of (5-chloro-1H-indol-2-yl)methanamine typically involves the reduction of a corresponding nitrile or a related precursor. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and safety considerations.
Retrosynthetic Analysis
A common retrosynthetic approach involves the disconnection of the aminomethyl group, leading back to a more stable or commercially available indole precursor, such as 5-chloro-1H-indole-2-carbonitrile. This precursor can be derived from 5-chloroindole itself.
Caption: Retrosynthetic pathway for (5-chloro-1H-indol-2-yl)methanamine.
Detailed Experimental Protocol: Reduction of 5-chloro-1H-indole-2-carbonitrile
This protocol describes a common laboratory-scale synthesis via the reduction of the corresponding nitrile.
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The choice of an anhydrous aprotic solvent like tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with water and protic solvents. The workup procedure with sequential addition of water and sodium hydroxide is designed to safely quench the excess reagent and precipitate aluminum salts, facilitating their removal by filtration.
Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Precursor: A solution of 5-chloro-1H-indole-2-carbonitrile in anhydrous THF is added dropwise to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching: The flask is cooled in an ice bath, and the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Workup and Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
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Purification: The crude (5-chloro-1H-indol-2-yl)methanamine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Purification and Characterization Workflow
A self-validating workflow ensures the final compound meets the required purity and identity standards.
Caption: Workflow for purification and characterization.
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation.[7] Protons on the indole ring appear in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons of the aminomethyl group will appear as a singlet, while the amine protons may be a broad singlet. The electron-withdrawing chlorine atom at C5 will influence the chemical shifts of the aromatic protons H4, H6, and H7.[7]
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the nine carbon atoms. The carbon attached to chlorine (C5) will be shifted, and the carbons of the pyrrole ring (C2 and C3) have characteristic chemical shifts around δ 125 ppm and δ 102 ppm, respectively.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[8]
Chemical Reactivity and Derivatization
The reactivity of (5-chloro-1H-indol-2-yl)methanamine is dominated by the nucleophilic primary amine and the electron-rich indole nucleus.
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Reactions at the Primary Amine: The aminomethyl group is a versatile handle for introducing a wide range of functionalities. Common reactions include:
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.[9]
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
-
Reactions at the Indole Ring: The indole nucleus can undergo electrophilic substitution, primarily at the C3 position if available, or at the N1 position. The presence of the C2 substituent can sterically hinder reactions at C3.
Caption: Key derivatization reactions of the title compound.
Applications in Medicinal Chemistry and Drug Discovery
The 5-chloroindole scaffold is a privileged structure in drug discovery, appearing in compounds targeting a wide array of biological pathways.[1][2] Derivatives have shown promise in oncology, neuroscience, and infectious diseases.[1]
-
Oncology: 5-chloroindole derivatives have been investigated as potent inhibitors of key signaling pathways often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][8] Some compounds have exhibited greater potency than established inhibitors like erlotinib.[1]
-
Neuroscience: The indole structure is central to neurotransmitters like serotonin. As such, derivatives are often explored as modulators for serotonin receptors, and this compound can serve as an intermediate for monoamine oxidase inhibitors.[3]
-
Infectious Diseases: The scaffold has been incorporated into molecules with antimicrobial properties and as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1]
-
Agrochemicals: Beyond pharmaceuticals, 5-chloroindole is a valuable intermediate in the synthesis of next-generation pesticides, herbicides, and plant growth regulators.[10]
Handling, Storage, and Safety
As with any active chemical compound, proper handling is essential.
-
Handling: Use in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3][11] Avoid inhalation, ingestion, and skin contact.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended.[5]
-
Safety: This compound is classified as an irritant.[5] In case of exposure, follow standard first-aid measures such as moving to fresh air upon inhalation or rinsing skin and eyes with water.[11]
Conclusion
(5-chloro-1H-indol-2-yl)methanamine is a high-value chemical intermediate with a strategic substitution pattern that makes it highly relevant for drug discovery and agrochemical research. Its versatile primary amine handle allows for extensive derivatization, while the 5-chloroindole core provides a well-established pharmacophore. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in developing novel and effective chemical entities.
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